![molecular formula C15H11F3N2O2 B15175491 1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-
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Overview
Description
1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-: is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a benzenediol moiety substituted with a 2-methyl-7-(trifluoromethyl)-2H-indazol-3-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Benzenediol: The final step involves coupling the indazole derivative with 1,3-benzenediol under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- can undergo various types of chemical reactions, including:
Oxidation: The benzenediol moiety can be oxidized to form quinones.
Reduction: The indazole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzenediol moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: 1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The indazole moiety is known for its biological activity, and the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Medicine: This compound is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, 1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
- 1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]
- 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]
Comparison: 1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is unique due to the specific positioning of the methyl and trifluoromethyl groups on the indazole ring. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s metabolic stability and interaction with biological targets.
Biological Activity
1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a synthetic compound that combines a benzenediol structure with an indazole moiety. The unique arrangement of functional groups in this compound suggests potential biological activities, which are currently under investigation. This article aims to explore the biological activity of this compound by reviewing relevant studies, synthesizing findings, and presenting data in a structured manner.
Chemical Structure and Properties
The molecular formula for 1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is C18H17F3N2O2, with a molecular weight of approximately 350.3 g/mol. The structure features a hydroxyl group (from the benzenediol) and a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H17F3N2O2 |
Molecular Weight | 350.3 g/mol |
Functional Groups | Hydroxyl, Trifluoromethyl |
Structural Features | Indazole moiety |
Biological Activities
Research indicates that compounds similar to 1,3-benzenediol derivatives exhibit various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups can enhance the antioxidant capacity of the compound.
- Anticancer Properties : Preliminary studies suggest that indazole derivatives may inhibit tumor cell proliferation through mechanisms such as apoptosis induction.
- Antimicrobial Effects : Some derivatives have shown promise in inhibiting bacterial growth.
Antioxidant Activity
The antioxidant properties of benzenediol derivatives are well-documented. Studies have demonstrated that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of indazole-containing compounds. For instance, a study focusing on related indazole derivatives reported significant cytotoxicity against various cancer cell lines. The mechanisms involved include:
- Induction of apoptosis via the mitochondrial pathway.
- Inhibition of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Effects
The antimicrobial activity of similar compounds has been explored extensively. For example, certain benzenediol derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Case Studies
-
Indazole Derivatives in Cancer Treatment :
A study published in Journal of Medicinal Chemistry reported that specific indazole derivatives demonstrated IC50 values as low as 10 µM against breast cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics. -
Antioxidant Efficacy Assessment :
An evaluation conducted on various benzenediol derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced radical scavenging activity compared to their non-fluorinated counterparts. The findings suggested a structure-activity relationship where fluorination plays a critical role in antioxidant potency.
Properties
Molecular Formula |
C15H11F3N2O2 |
---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
4-[2-methyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C15H11F3N2O2/c1-20-14(9-6-5-8(21)7-12(9)22)10-3-2-4-11(13(10)19-20)15(16,17)18/h2-7,21-22H,1H3 |
InChI Key |
KMFNFDJWIBXPJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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